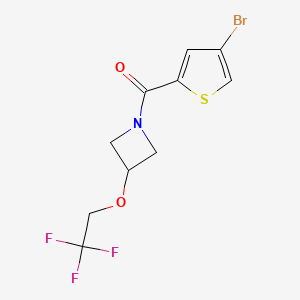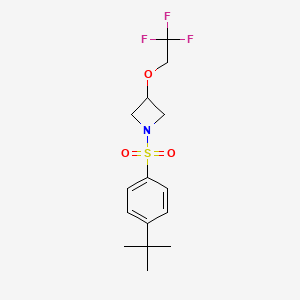![molecular formula C16H14F3NO2S B6425443 1-[4-(thiophen-3-yl)benzoyl]-3-(2,2,2-trifluoroethoxy)azetidine CAS No. 2034344-32-4](/img/structure/B6425443.png)
1-[4-(thiophen-3-yl)benzoyl]-3-(2,2,2-trifluoroethoxy)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Thiophen-3-yl)benzoyl]-3-(2,2,2-trifluoroethoxy)azetidine (1-TBE-3-TFEA) is an organofluorine compound that has gained increased attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic compound, containing a thiophene ring with a benzoyl substituent, and a trifluoroethoxy substituent on the azetidine portion. 1-TBE-3-TFEA has been studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
1-[4-(thiophen-3-yl)benzoyl]-3-(2,2,2-trifluoroethoxy)azetidine has a variety of scientific research applications. It has been studied for its potential use as a catalyst in organic reactions, such as the formation of carbon-carbon bonds, and as a reagent in the synthesis of other compounds. Additionally, 1-[4-(thiophen-3-yl)benzoyl]-3-(2,2,2-trifluoroethoxy)azetidine has been studied for its potential use as a ligand in coordination chemistry, as well as for its potential use in the synthesis of pharmaceuticals and other biologically active compounds.
Wirkmechanismus
The mechanism of action of 1-[4-(thiophen-3-yl)benzoyl]-3-(2,2,2-trifluoroethoxy)azetidine is not yet fully understood. However, it is believed that the compound acts as an electron-withdrawing group, which helps to stabilize the transition state of organic reactions. Additionally, the trifluoroethoxy substituent on the azetidine portion of the molecule is believed to increase the reactivity of the compound, as well as to increase the nucleophilicity of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[4-(thiophen-3-yl)benzoyl]-3-(2,2,2-trifluoroethoxy)azetidine are not yet fully understood. However, it is believed that the compound may have a variety of effects on biochemical and physiological processes. For example, it has been suggested that 1-[4-(thiophen-3-yl)benzoyl]-3-(2,2,2-trifluoroethoxy)azetidine may act as an inhibitor of certain enzymes, and may also act as an antioxidant. Additionally, the compound has been studied for its potential use as an anti-inflammatory agent, as well as for its potential to reduce the risk of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(thiophen-3-yl)benzoyl]-3-(2,2,2-trifluoroethoxy)azetidine has several advantages and limitations for laboratory experiments. One of the major advantages of using 1-[4-(thiophen-3-yl)benzoyl]-3-(2,2,2-trifluoroethoxy)azetidine is its low cost and availability. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, 1-[4-(thiophen-3-yl)benzoyl]-3-(2,2,2-trifluoroethoxy)azetidine is also limited by its low solubility in many solvents, which can make it difficult to use in certain reactions. Additionally, the compound can be difficult to handle due to its hazardous properties.
Zukünftige Richtungen
1-[4-(thiophen-3-yl)benzoyl]-3-(2,2,2-trifluoroethoxy)azetidine has a variety of potential future directions. One potential direction is to further explore the compound's potential use as a catalyst in organic reactions. Additionally, further research could be done to investigate the compound's potential use as a ligand in coordination chemistry, and its potential use in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, further research could be done to investigate the compound's biochemical and physiological effects, and to explore its potential use as an anti-inflammatory agent and as an antioxidant. Finally, further research could be done to develop methods to improve the solubility of 1-[4-(thiophen-3-yl)benzoyl]-3-(2,2,2-trifluoroethoxy)azetidine in various solvents, as well as to develop methods to improve the safety and handling of the compound.
Synthesemethoden
1-[4-(thiophen-3-yl)benzoyl]-3-(2,2,2-trifluoroethoxy)azetidine can be synthesized through a variety of methods. The most commonly used method is the reaction of 4-thiophen-3-ylbenzoyl chloride with 2,2,2-trifluoroethanol in the presence of base, such as potassium carbonate. This reaction produces 1-[4-(thiophen-3-yl)benzoyl]-3-(2,2,2-trifluoroethoxy)azetidine as the major product, with a yield of up to 95%. Other methods of synthesis include the reaction of 4-thiophen-3-ylbenzoyl chloride with 2,2,2-trifluoroethanol in the presence of a Lewis acid, such as zinc chloride, or the reaction of 4-thiophen-3-ylbenzoyl chloride with 2,2,2-trifluoroethanol in the presence of an organometallic reagent, such as lithium diisopropylamide.
Eigenschaften
IUPAC Name |
(4-thiophen-3-ylphenyl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2S/c17-16(18,19)10-22-14-7-20(8-14)15(21)12-3-1-11(2-4-12)13-5-6-23-9-13/h1-6,9,14H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIMDJIJKIRCGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C3=CSC=C3)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Thiophen-3-yl)benzoyl]-3-(2,2,2-trifluoroethoxy)azetidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide](/img/structure/B6425394.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{3-[4-(5-methylpyrimidin-4-yl)piperazine-1-carbonyl]azetidin-1-yl}pyrimidine](/img/structure/B6425401.png)
![5-cyclopropyl-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B6425404.png)
![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6425412.png)

![N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6425420.png)
![2-(4-chlorophenoxy)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B6425424.png)
![1-{4'-methyl-[1,1'-biphenyl]-4-carbonyl}-3-(2,2,2-trifluoroethoxy)azetidine](/img/structure/B6425438.png)

![2-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzonitrile](/img/structure/B6425451.png)

![N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B6425461.png)
![N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B6425468.png)